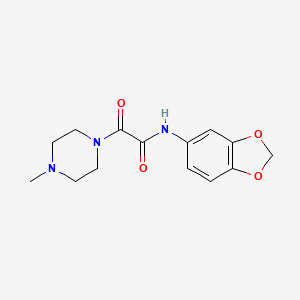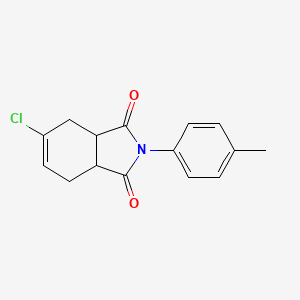![molecular formula C19H27N3 B5029271 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5029271.png)
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine, also known as WAY-100635, is a selective antagonist for the serotonin 5-HT1A receptor. This molecule has been widely used in scientific research to study the role of serotonin in various physiological and pathological processes.
作用機序
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine acts as a selective antagonist for the serotonin 5-HT1A receptor. This receptor is widely distributed throughout the brain and is involved in the regulation of various physiological and pathological processes. By blocking the activity of this receptor, 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine can modulate the effects of serotonin on various cellular and molecular processes.
Biochemical and Physiological Effects:
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine has been shown to modulate the effects of serotonin on various physiological and pathological processes. This molecule has been shown to regulate mood, anxiety, and cognition by modulating the activity of the 5-HT1A receptor. It has also been shown to regulate neurotransmitter release, synaptic plasticity, and neuroprotection.
実験室実験の利点と制限
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine has several advantages and limitations for lab experiments. One advantage is that it is a highly selective antagonist for the serotonin 5-HT1A receptor, which allows for the specific modulation of this receptor without affecting other receptors. Another advantage is that it has a high affinity for the 5-HT1A receptor, which allows for the effective modulation of this receptor at low concentrations. One limitation is that it may have off-target effects on other receptors, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the study of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine. One direction is the development of more selective and potent antagonists for the serotonin 5-HT1A receptor. Another direction is the study of the role of the 5-HT1A receptor in the regulation of other physiological and pathological processes. This may involve the study of the effects of serotonin and the 5-HT1A receptor on immune function, metabolism, and cardiovascular function. Additionally, the use of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine in combination with other molecules may provide new insights into the regulation of serotonin and the 5-HT1A receptor in various cellular and molecular processes.
合成法
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 4-isopropenyl-1-cyclohex-1-ene with formaldehyde to form 4-(4-formyl-1-cyclohexen-1-yl)but-3-en-2-one. This intermediate is then reacted with 2-pyridinemethanamine to form 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine.
科学的研究の応用
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine has been extensively used in scientific research to study the role of serotonin and the 5-HT1A receptor in various physiological and pathological processes. This molecule has been used to study the effects of serotonin on mood, anxiety, and cognition. It has also been used to study the role of the 5-HT1A receptor in the regulation of neurotransmitter release, synaptic plasticity, and neuroprotection.
特性
IUPAC Name |
1-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3/c1-16(2)18-8-6-17(7-9-18)15-21-11-13-22(14-12-21)19-5-3-4-10-20-19/h3-6,10,18H,1,7-9,11-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVJSBOBGLCKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5029207.png)
![ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5029211.png)

![ethyl 4-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5029221.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5029227.png)
![6-(4,6-dimethyl-3-cyclohexen-1-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5029232.png)

![3-benzylspiro[1,3-benzoxazine-2,2'-chromen]-4(3H)-one](/img/structure/B5029241.png)

![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5029259.png)
![methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B5029264.png)
![7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B5029277.png)
![N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea](/img/structure/B5029297.png)
![rel-(2R,3R)-3-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5029298.png)